2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Overview
Description
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has been gaining popularity among drug users. However, in the scientific community, it is mainly used as a research chemical to study the effects of cannabinoids on the human body.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has been involved in the synthesis and structural analysis of various compounds. A study by Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings. The structures of these compounds were confirmed using spectroscopic techniques and X-ray diffraction. Additionally, density functional theory (DFT) was used to calculate molecular structures, confirming the consistency with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Catalytic Applications
The compound has been utilized in catalytic applications, such as in the catalytic enantioselective borane reduction of benzyl oximes. Huang, Ortiz-Marciales, and Hughes (2011) conducted a study on this, preparing compounds like (S)-1-Pyridin-3-yl-ethylamine hydrochloride, indicating the utility of this compound in asymmetric reduction and chiral pyridyl amine synthesis (Huang, Ortiz-Marciales, & Hughes, 2011).
Molecular Structure and Electrostatic Potential Analysis
Sopková-de Oliveira Santos et al. (2003) studied the structure of a pyridin-2-ylboron derivative, comparing it with a regioisomer. They observed structural differences in the orientation of the dioxaborolane ring and the bond angles of the BO(2) group. Ab initio calculations of the HOMO and LUMO, based on crystal structures, showed different distributions corresponding to the differences observed during chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Antifungal and Antibacterial Bioactivity
Irving et al. (2003) synthesized novel N2B heterocycles from reactions involving similar boric acid ester intermediates. These compounds demonstrated considerable antifungal activity against Aspergillus niger and Aspergillus flavus, as well as moderate antibacterial activity against Bacillus cereus, highlighting potential bioactive properties (Irving et al., 2003).
Spectral Study and Pharmaceutical Applications
Abd El Kader et al. (2012) conducted a study involving the design and synthesis of compounds based on pirfenidone, showing therapeutic effects for the treatment of fibrosis. These compounds were synthesized under mild conditions, indicating the utility of this compound in pharmaceutical research (Abd El Kader et al., 2012).
properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWWPEOEZRGFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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